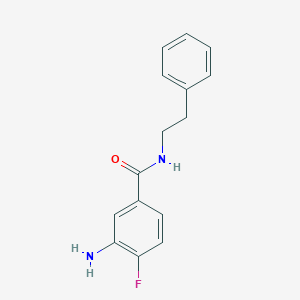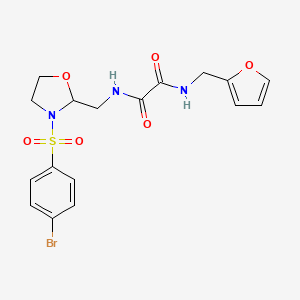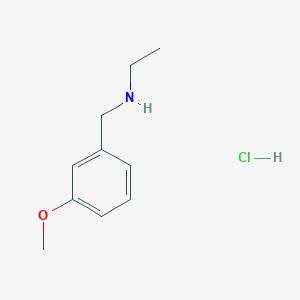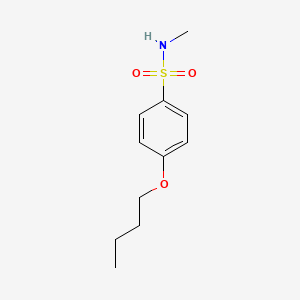
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as CCPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPN is a nitrile-based compound that contains a pyrrolidine-1-carbonyl group and a nitrophenyl group.
Wirkmechanismus
The mechanism of action of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is not fully understood. However, studies have shown that (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to inhibit the growth of fungal cells by disrupting the cell membrane.
Biochemical and Physiological Effects
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibits the growth of cancer cells and fungal cells. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is its potential applications in various scientific fields. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is relatively easy to synthesize, making it readily available for lab experiments. However, one of the limitations of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile. One potential direction is the investigation of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile as a potential anticancer agent in vivo. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile could be further studied as a potential antifungal agent. Furthermore, the unique properties of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile could be further investigated for potential applications in materials science. Overall, the research on (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has shown promising results, and further investigation could lead to significant advancements in various scientific fields.
Synthesemethoden
The synthesis of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a multi-step process that involves the reaction of 4-chloro-3-nitrobenzaldehyde with pyrrolidine-1-carbonyl chloride to form the intermediate compound, 3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)propenal. This intermediate compound is then treated with sodium cyanide to obtain the final product, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has shown potential applications in various scientific fields, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been studied as a potential antifungal agent due to its ability to inhibit the growth of fungal cells. In organic chemistry, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been used as a building block for the synthesis of various compounds. Furthermore, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been investigated for its potential application in materials science due to its unique properties.
Eigenschaften
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-12-4-3-10(8-13(12)18(20)21)7-11(9-16)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLVTNOIWMWMHZ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N',N'-dimethyl-N-[(1-methylimidazol-2-yl)methyl]ethane-1,2-diamine](/img/structure/B2692745.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)


![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)
![(Z)-3-[4-[(4-Bromophenyl)methoxy]phenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2692756.png)
![2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2692757.png)
![(2-Adamantanyloxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B2692759.png)
![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide](/img/structure/B2692760.png)

![5-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2692764.png)
![N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2692765.png)

